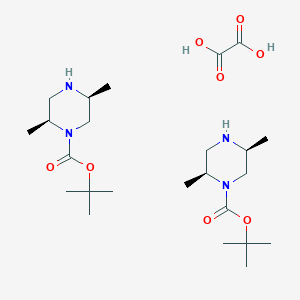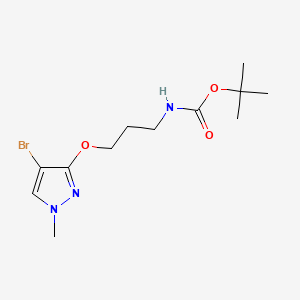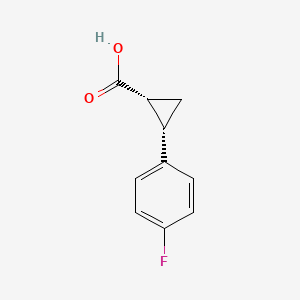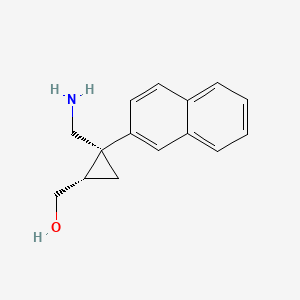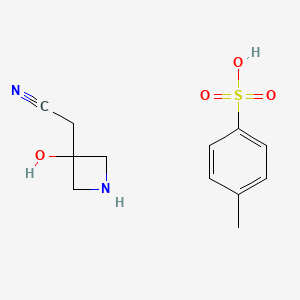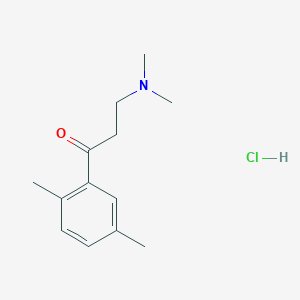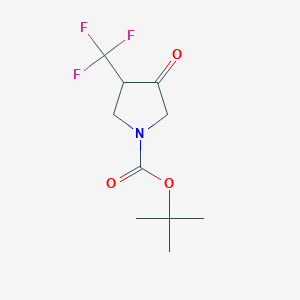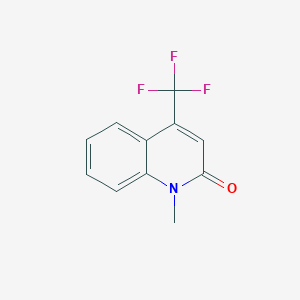
3-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)propiolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)propiolic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group, a hydroxyl group, and a propiolic acid moiety attached to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl dicarbonate (Boc2O) to protect the amine group, followed by hydroxylation and propiolic acid introduction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)propiolic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The propiolic acid moiety can be reduced to form an alkene or alkane.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Boc deprotection is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the propiolic acid moiety may produce an alkene.
Aplicaciones Científicas De Investigación
3-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)propiolic acid has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group, allowing for selective reactions at other functional sites. The hydroxyl and propiolic acid groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature a Boc protecting group and are used in peptide synthesis.
Hydroxypiperidines: Compounds with a hydroxyl group attached to a piperidine ring, used in medicinal chemistry.
Propiolic acids: Compounds containing a propiolic acid moiety, used in organic synthesis.
Uniqueness
The presence of the Boc group allows for selective protection and deprotection, facilitating complex synthetic routes .
Propiedades
Fórmula molecular |
C13H19NO5 |
|---|---|
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
3-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-ynoic acid |
InChI |
InChI=1S/C13H19NO5/c1-12(2,3)19-11(17)14-8-6-13(18,7-9-14)5-4-10(15)16/h18H,6-9H2,1-3H3,(H,15,16) |
Clave InChI |
KKKRRYNRGIDAAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(C#CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyridine-3-carboxylic acid,7-(trifluoromethoxy)-,methyl ester](/img/structure/B13918151.png)

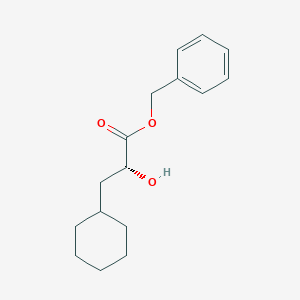

![Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate](/img/structure/B13918181.png)
